3-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

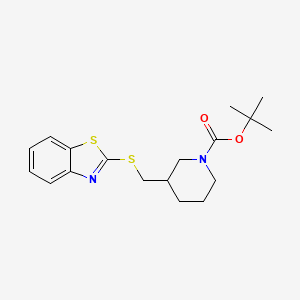

3-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a tert-butyl carbamate-protected piperidine derivative featuring a benzothiazole-thioether moiety.

Properties

IUPAC Name |

tert-butyl 3-(1,3-benzothiazol-2-ylsulfanylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S2/c1-18(2,3)22-17(21)20-10-6-7-13(11-20)12-23-16-19-14-8-4-5-9-15(14)24-16/h4-5,8-9,13H,6-7,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKPHJPWRXDSNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401124990 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(2-benzothiazolylthio)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353985-40-6 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(2-benzothiazolylthio)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353985-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(2-benzothiazolylthio)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C18H24N2O2S2

- Molecular Weight : Approximately 364.5 g/mol

This structure includes a piperidine ring, a carboxylic acid functional group, and a tert-butyl ester moiety, all of which contribute to its biological activity.

Preliminary studies suggest that this compound may interact with various biological targets, particularly in the context of cancer and neurodegenerative diseases. The compound's benzothiazole moiety is known for its ability to bind to proteins involved in critical signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes related to disease pathways.

- Protein Binding : Interaction with proteins that play roles in cellular signaling and regulation.

Biological Activity Studies

Research has highlighted several aspects of the biological activity of this compound. Below are key findings from various studies:

| Study | Findings |

|---|---|

| In vitro assays | Demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. |

| Binding studies | Showed interaction with enzymes involved in metabolic pathways, suggesting possible applications in drug design. |

| Neuroprotective effects | Preliminary data indicate that the compound may protect neuronal cells from oxidative stress. |

Case Studies

- Anticancer Activity : A study investigated the effects of the compound on various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Neuroprotective Properties : Another research focused on the neuroprotective effects of the compound in models of neurodegeneration. Results indicated a significant reduction in neuronal cell death under oxidative stress conditions.

- Enzyme Interaction Studies : Using surface plasmon resonance techniques, researchers evaluated the binding kinetics of the compound with specific enzymes associated with metabolic disorders. The findings suggested a high binding affinity, warranting further exploration for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Divergences

- Benzothiazole vs. Benzooxazole (): The benzooxazole analog replaces the benzothiazole’s sulfur with oxygen, reducing electron density and altering π-π stacking interactions. This substitution may also confer fluorescence properties useful in imaging studies .

- Benzothiazole vs. Thiazole (): The monocyclic thiazole derivative lacks the fused benzene ring, resulting in lower molecular weight (314.47 vs. 377.51 g/mol) and reduced lipophilicity. This structural simplification likely improves aqueous solubility but diminishes binding affinity to hydrophobic enzyme pockets. The absence of extended conjugation may also reduce UV absorption intensity .

Benzothiazole vs. Hydroxyethylsulfanyl (): The hydroxyethylsulfanyl group replaces the benzothiazole entirely, introducing a polar hydroxyl group that enhances solubility (261.38 g/mol). The (S)-configuration creates stereochemical specificity, enabling selective interactions with chiral biological targets, such as G-protein-coupled receptors. However, the lack of an aromatic system limits π-based binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.